1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(2,3-dihydro-2-oxo-1H-benzo[d]imidazol-4-yl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-120 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of PMID25666693-Compound-120 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization techniques for separation and purification .
Chemical Reactions Analysis
Types of Reactions: PMID25666693-Compound-120 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
PMID25666693-Compound-120 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in modulating TRPV1 activity and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in managing cancer-related pain and other conditions involving TRPV1.
Mechanism of Action
PMID25666693-Compound-120 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1). This channel is involved in the detection of noxious chemical and thermal stimuli. By blocking TRPV1, the compound reduces the influx of calcium ions, thereby modulating pain perception and inflammatory responses .
Comparison with Similar Compounds
Capsaicin: An agonist of TRPV1, used for pain relief.
CNTX-4975: A TRPV1 antagonist in clinical trials for pain management.
DWP-05195: Another TRPV1 antagonist in clinical trials for neuropathic pain.
Uniqueness: PMID25666693-Compound-120 is unique in its specific antagonistic action on TRPV1, making it a promising candidate for managing cancer-related pain. Unlike capsaicin, which activates TRPV1, PMID25666693-Compound-120 blocks the channel, providing a different mechanism of pain relief .
Properties
Molecular Formula |
C20H20F3N5O2 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-3-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C20H20F3N5O2/c21-20(22,23)13-7-6-12(16(10-13)28-8-1-2-9-28)11-24-18(29)25-14-4-3-5-15-17(14)27-19(30)26-15/h3-7,10H,1-2,8-9,11H2,(H2,24,25,29)(H2,26,27,30) |
InChI Key |
GUWJRCUFOIXCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CNC(=O)NC3=CC=CC4=C3NC(=O)N4 |
Origin of Product |
United States |
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